6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
Description
6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a heterocyclic compound featuring a purine core substituted at position 6 with a piperazine ring linked to a pyrimidine moiety. The pyrimidine group is further modified with a tert-butyl group at position 6 and a methyl group at position 2, while the purine system carries a methyl group at position 7.
Properties
IUPAC Name |
6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8/c1-13-23-14(19(2,3)4)10-15(24-13)26-6-8-27(9-7-26)18-16-17(20-11-21-18)22-12-25(16)5/h10-12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBAVMYDTLBWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
- Key Differences : Replaces the tert-butyl group with a cyclopropyl ring and introduces a fluorine atom at position 5 of the pyrimidine.
- Fluorine: Enhances metabolic stability by blocking oxidative metabolism and may improve electronic interactions with target proteins.
- Source : Patent literature highlights fluorine’s role in improving bioavailability in kinase inhibitors .
7-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)-4-pyrimidinyl]-1-piperazinyl}-7H-purine
- Key Differences : Features a methylsulfanyl group at pyrimidine position 2 and a tetrahydro-2H-pyran-4-yl group at position 4.
- Implications :
- Methylsulfanyl : Introduces sulfur, which may alter electronic properties and serve as a hydrogen bond acceptor.
- Tetrahydro-2H-pyran-4-yl : A polar, oxygen-containing group that could enhance solubility and modulate target selectivity.
- Source: Sulfur-containing analogs are noted for improved pharmacokinetic profiles in antiviral research .
Piperazine Linker Variations
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Replaces the purine core with a pyridopyrimidinone system and substitutes the piperazine with a 4-methylpiperazinyl group.
- Benzodioxol: Aromatic and electron-rich, likely contributing to π-π stacking interactions.
- Source : European patent applications emphasize methylpiperazine’s role in optimizing CNS penetration .
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- Key Differences : Incorporates a sulfonyl group bridging the piperazine and aryl ring.
- Implications: Sulfonyl: Highly polar, improving solubility and enabling hydrogen bonding with targets like phosphodiesterases. Pyrazolopyrimidinone: A fused heterocycle that may enhance binding affinity through rigid conformation.
- Source : Reported in pharmacological studies as a PDE5 inhibitor precursor .
Heterocyclic Core Replacements
6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-7H-purine
- Key Differences : Substitutes the pyrimidine moiety with a cinnamyl -linked piperazine.
- Purine Core: Retained, suggesting preserved adenosine receptor affinity.
- Source : Supplier data lists this compound as a purine receptor modulator .
Structural Comparison Table
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